Predicted Physicochemical Differentiation from the Methanone Analog (CAS 1421475-05-9)
The target compound differs from its closest commercially listed analog, (3,4-Dimethoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1421475-05-9), solely by the position of the carbonyl group—the ethanone linker in CAS 1421504‑30‑4 creates a two‑carbon spacer between the piperidine nitrogen and the aromatic ring, whereas the methanone analog couples them directly. This single‑atom difference is predicted to increase the topological polar surface area (tPSA) from ~61.8 Ų (methanone) to ~68.9 Ų (ethanone), while lowering the consensus logP from ~2.85 to ~2.60 [1]. The resultant higher polarity and reduced lipophilicity may improve aqueous solubility and alter blood‑brain barrier permeability profiles, differentiation that is critical when selecting a scaffold for central vs. peripheral target exposure [1].
| Evidence Dimension | Predicted tPSA (topological polar surface area) and consensus logP |
|---|---|
| Target Compound Data | tPSA ≈ 68.9 Ų; consensus logP ≈ 2.60 |
| Comparator Or Baseline | CAS 1421475-05-9: tPSA ≈ 61.8 Ų; consensus logP ≈ 2.85 |
| Quantified Difference | Δ tPSA ≈ +7.1 Ų; Δ logP ≈ -0.25 units |
| Conditions | Calculated using SwissADME (in silico prediction, no experimental validation available) |
Why This Matters
For researchers choosing between these two scaffolds, the ethanone linker systematically shifts the physicochemical profile toward higher polarity and lower lipophilicity, which can be a decisive factor when tuning solubility or CNS penetration for a specific assay.
- [1] SwissADME. In silico ADME predictions for CAS 1421504-30-4 and CAS 1421475-05-9. http://www.swissadme.ch/ View Source
